Purity Benchmarking: 1955540-13-2 Delivers ≥95% Purity, Matching or Exceeding Analog Supply Standards
The target compound is supplied at ≥95% purity by multiple independent vendors (Leyan, Chemenu, CymitQuimica), a specification matched by the free base analog (1513542-74-9, ≥95%) but exceeding the typical purity of generic thiomorpholine-1,1-dioxide building blocks which are often listed at 90–93% purity . This 2–5% absolute purity advantage reduces the risk of confounding biological activity from unknown impurities in early-stage screening [1].
| Evidence Dimension | Vendor-supplied purity (HPLC/GC area%) |
|---|---|
| Target Compound Data | ≥95% (multiple vendors) |
| Comparator Or Baseline | Thiomorpholine-1,1-dioxide (CAS 39093-93-1): 90–93% (typical commercial grade); free base analog (1513542-74-9): ≥95% |
| Quantified Difference | 2–5 percentage points higher than generic thiomorpholine dioxide; equivalent to free base |
| Conditions | Commercial supplier certificates of analysis; no independent inter-laboratory purity round-robin data available |
Why This Matters
For HTS and fragment screening, a 2–5% purity deficit can introduce false hits or mask true activity; the consistent ≥95% purity of 1955540-13-2 provides a more reliable starting point for medicinal chemistry campaigns.
- [1] Baell, J.B., & Holloway, G.A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. *Journal of Medicinal Chemistry*, 53(7), 2719-2740. View Source
